Cas no 110044-82-1 (MG-101)
MG-101 structure
Product Name:MG-101
Número CAS:110044-82-1
MF:C20H37N3O4
Megavatios:383.525485754013
MDL:MFCD00065505
CID:152974
PubChem ID:329749147
Update Time:2025-04-19
MG-101 Propiedades químicas y físicas
Nombre e identificación
-
- L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- CALPAIN INHIBITOR I
- MG 101
- MG-101 (ALLN)
- NULL
- Ac-Leu-Leu-Nle-al
- AC-LEU-LEU-NLE-CHO
- AC-LEU-LEU-NORLEUCINAL
- ac-llnl-cho
- AC-LL-NORLEUCINAL
- ALL
- ALLN
- ALLN Ac-LLnL-CHO MG-101 N-Acetyl-Leu-Leu-Norleu-al N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- CALPAIN INHIBITOR
- Calpain Inhibitor I,ALLN
- LLNL
- MG-101
- N-Acetyl-Leu-Leu-Norleu-al
- N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- n-acetyl-leu-leu-norleucinal
- N-Acetyl-L-leucinyl-L-leucinyl-L-norleucinal
- InSolution? ALLN
- KBio2_002847
- (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-oxo-1-((S)-1-oxohexan-2-ylamino)pentan-2-yl)pentanamide
- KBio2_000279
- HY-18964
- BCBcMAP01_000098
- N-acetyl-L-leucyl-N-[(2S)-1-oxohexan-2-yl]-L-leucinamide
- 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
- UPCMLD-DP120
- HMS1989N21
- MG101
- CHEMBL304784
- N-[N-(N-Acetyl-L-leucyl)-L-leucyl]-L-norleucine, aldehyde deriv.
- E78366
- N-acetylleucylleucylnorleucinal
- Acetylleucyl-leucyl-norleucinal
- Bio2_000759
- FMYKJLXRRQTBOR-BZSNNMDCSA-N
- HMS1791N21
- Calpain Inhibitor I, >=97% (TLC), powder
- KBioGR_000279
- HMS3402N21
- ALLN - CAS 110044-82-1
- Ac-Leu-Leu-Nle-H
- s7386
- Ac-Leu-Leu-L-norleucinal
- N-Acetyl-L-leucine-L-leucine-L-norleucinal
- J-002364
- Calpain Inhibitor I, >=97.0% (TLC)
- MFCD00065505
- CHEBI:2423
- KBio3_000557
- NCGC00161662-01
- (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
- Bio2_000279
- HMS1361N21
- N-Acetyl-leucyl-leucyl-norleucinal
- N-Ac-Leu-leu-norleucinal
- Ac-Leu-Leu-Nle-CHO; ALLN
- UPCMLD-DP120:002
- AKOS024457579
- N-acetyl-L-leucyl-L-leucyl-L-leucinal
- IDI1_034029
- L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- Q27096777
- CALPAIN IHIBITOR I
- CCG-208037
- NS00069341
- (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-N-[(1S)-1-formylpentyl]-4-methylpentanamide
- KBioSS_000279
- DTXSID70911457
- ALLN, Ac-LLnL-CHO, MG-101, N-Acetyl-Leu-Leu-Norleu-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- DB07558
- KBio3_000558
- N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide
- Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, synthetic
- UPCMLD-DP120:001
- N-{N-[N-Acetyl-(S)-leucyl]-(S)-leucyl}norleucinal
- Calpain inhibitor I;Ac-LLnL-CHO;ALLN
- 2-ACETYLAMINO-4-METHYL-PENTANOIC ACID [1-(1-FORMYL-PENTYLCARBAMOYL)-3-METHYL-BUTYL]-AMIDE
- 110044-82-1
- NCGC00161662-02
- BRD-K35923252-001-01-0
- CS-4961
- SCHEMBL231491
- EX-A3085
- NCGC00161662-08
- BSPBio_001559
- (S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
- BDBM50069792
- BS-48888
- NCGC00161662-03
- KBio2_005415
- (2S)-2-[(2S)-2-ACETAMIDO-4-METHYLPENTANAMIDO]-4-METHYL-N-[(2S)-1-OXOHEXAN-2-YL]PENTANAMIDE
- GTPL13381
-
- MDL: MFCD00065505
- Renchi: 1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
- Clave inchi: FMYKJLXRRQTBOR-BZSNNMDCSA-N
- Sonrisas: O=C([C@H](CC(C)C)NC(C)=O)N[C@H](C(N[C@H](C=O)CCCC)=O)CC(C)C
Atributos calculados
- Calidad precisa: 383.27800
- Masa isotópica única: 383.278
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 16
- Complejidad: 492
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 16
- Xlogp3: 3
- Superficie del Polo topológico: 104
Propiedades experimentales
- Color / forma: 白色粉末
- Denso: 1.020±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 510.42°C (rough estimate)
- Punto de inflamación: 192.9°C
- índice de refracción: 1.6300 (estimate)
- Disolución: Very 微溶 (0.16 g/L) (25 ºC),
- Coeficiente de distribución del agua: Soluble in dimethyl sulfoxide, ethanol, methanol. Insoluble in water, and aqueous buffers.
- PSA: 104.37000
- Logp: 3.11470
- Disolución: 未确定
MG-101 Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22; S24/25
- Código F de la marca fuka:3-10
- Período de Seguridad:S22-24/25
- Condiciones de almacenamiento:2-8°C
MG-101 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | M340950-1mg |
MG-101 (ALLN) |
110044-82-1 | 1mg |
$63.00 | 2023-05-17 | ||
| TRC | M340950-2mg |
MG-101 (ALLN) |
110044-82-1 | 2mg |
$68.00 | 2023-05-17 | ||
| TRC | M340950-5mg |
MG-101 (ALLN) |
110044-82-1 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M340950-10mg |
MG-101 (ALLN) |
110044-82-1 | 10mg |
$142.00 | 2023-05-17 | ||
| TRC | M340950-25mg |
MG-101 (ALLN) |
110044-82-1 | 25mg |
$323.00 | 2023-05-17 | ||
| abcr | AB348869-5 mg |
Calpain Inhibitor I; 95% |
110044-82-1 | 5mg |
€102.80 | 2021-09-16 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9296-5mg |
Calpain Inhibitor I, ALLN |
110044-82-1 | 98% | 5mg |
¥466.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9296-25mg |
Calpain Inhibitor I, ALLN |
110044-82-1 | 98% | 25mg |
¥1328.00 | 2023-09-09 | |
| ChemScence | CS-4961-5mg |
MG-101 |
110044-82-1 | ≥98.0% | 5mg |
$94.0 | 2022-04-28 | |
| ChemScence | CS-4961-10mg |
MG-101 |
110044-82-1 | ≥98.0% | 10mg |
$144.0 | 2022-04-28 |
MG-101 Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:110044-82-1)MG-101
Número de pedido:A906400
Estado del inventario:in Stock
Cantidad:50mg/100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:24
Precio ($):190.0/285.0/420.0/1074.0
Correo electrónico:sales@amadischem.com
MG-101 Literatura relevante
-
S. E. Adams,E. J. Robinson,D. J. Miller,P. J. Rizkallah,M. B. Hallett,R. K. Allemann Chem. Sci. 2015 6 6865
-
Nguyen Minh Tam,Pham Cam Nam,Duong Tuan Quang,Nguyen Thanh Tung,Van V. Vu,Son Tung Ngo RSC Adv. 2021 11 2926
-
Hui Li,Yujun Kim,Hyoje Jung,Ji Young Hyun,Injae Shin Chem. Soc. Rev. 2022 51 8957
-
Norio Yamamoto,Yuki Kanemoto,Manabu Ueda,Kengo Kawasaki,Itsuko Fukuda,Hitoshi Ashida Food Funct. 2011 2 45
-
Wouter A. van der Linden,Lianne I. Willems,Tamer B. Shabaneh,Nan Li,Mark Ruben,Bogdan I. Florea,Gijs A. van der Marel,Markus Kaiser,Alexei F. Kisselev,Herman S. Overkleeft Org. Biomol. Chem. 2012 10 181
110044-82-1 (MG-101) Productos relacionados
- 90102-96-8(Glycinamide,L-leucylglycyl-L-leucylglycyl-L-glutaminylglycyl-L-lysyl-L-alanyl-L-leucyl-)
- 201488-57-5(Glycinamide, N-acetylglycylglycyl-L-leucylglycyl-)
- 90102-97-9(Glycinamide, L-leucylglycyl-L-leucylglycyl-L-glutaminylglycyl-L-lysyl-L-alanyl-L-alanyl- (9CI))
- 106326-04-9(L-Lysinamide, L-lysyl-L-leucyl-)
- 128657-14-7(pentanamide, 2-(acetylamino)-N,4-dimethyl-, (2R)-)
- 208524-63-4(Glycinamide, N-acetylglycyl-L-leucylglycyl-N-methyl-)
- 325690-84-4(Glycinamide, L-alanyl-L-leucyl-)
- 38689-32-6(L-Leucinamide, L-alanyl-)
- 389057-43-6(L-Leucinamide, glycylglycylglycylglycylglycyl-L-leucyl-L-leucyl-L-leucyl-)
- 102623-33-6(L-Lysinamide,N-acetylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:110044-82-1)MG-101
Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):190.0/285.0/420.0/1074.0